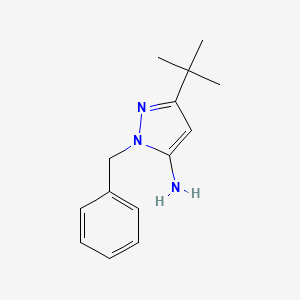

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-tert-butylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUXXJHKQHEAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866255-96-1 | |

| Record name | 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine: Technical Profile & Synthesis Guide

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a substituted aminopyrazole serving as a critical pharmacophore in medicinal chemistry. It functions primarily as a scaffold for kinase inhibitors (e.g., p38 MAPK, Src family) and as a building block for urea-based anti-inflammatory agents.

Molecular Identifiers[1][2][3][4][5][7][8][9]

| Identifier Type | Value |

| IUPAC Name | 1-benzyl-3-(tert-butyl)-1H-pyrazol-5-amine |

| CAS Number | 866255-96-1 |

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| SMILES | CC(C)(C)C1=NN(CC2=CC=CC=C2)C(N)=C1 |

| InChIKey | HOUXXJHKQHEAJO-UHFFFAOYSA-N |

Physicochemical Properties[1][3][4][5][6][9]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical for this class; experimental verification required per batch) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Pyrazole nitrogen), ~2.0 (Exocyclic amine) |

| H-Bond Donors | 1 (Exocyclic |

| H-Bond Acceptors | 2 (Pyrazole ring nitrogens) |

Synthesis & Manufacturing Methodology

The synthesis of this compound is achieved through a regioselective cyclocondensation reaction. The core challenge in this synthesis is controlling the regiochemistry to ensure the formation of the 1-benzyl-5-amino isomer rather than the 1-benzyl-3-amino isomer.

Reaction Pathway

The standard protocol involves the reaction of 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) with benzylhydrazine .

Mechanism of Action

-

Nucleophilic Attack: The terminal nitrogen of benzylhydrazine attacks the ketone carbonyl of pivaloylacetonitrile.

-

Dehydration: Loss of water forms a hydrazone intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the secondary hydrazine nitrogen onto the nitrile carbon.

-

Tautomerization: Isomerization yields the stable 5-aminopyrazole aromatic system.

Visualization: Synthetic Logic Flow

Caption: Cyclocondensation pathway for the regioselective synthesis of this compound.

Detailed Experimental Protocol

Reagents:

-

4,4-dimethyl-3-oxopentanenitrile (1.0 eq)[1]

-

Benzylhydrazine dihydrochloride (1.1 eq)

-

Ethanol (Absolute, 10 mL/g substrate)

-

Sodium Hydroxide (2.2 eq, if using dihydrochloride salt) or Triethylamine

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzylhydrazine dihydrochloride in ethanol.

-

Neutralization: Add Sodium Hydroxide (or Triethylamine) slowly to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

-

Addition: Add 4,4-dimethyl-3-oxopentanenitrile dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (

) and maintain for 4–6 hours. Monitor progress via TLC (System: 5% Methanol in DCM). -

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Resuspend the residue in Ethyl Acetate and wash with water (

) and brine ( -

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography (Gradient: 0–50% EtOAc in Hexanes) to isolate the target amine.

Structural Analysis & Validation

Validation of the synthesized compound requires confirming the position of the benzyl group (N1 vs. N2) and the integrity of the tert-butyl group.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | tert-Butyl group : Strong singlet confirms the bulky alkyl group. | |

| Benzyl | ||

| Pyrazole C4-H : Characteristic aromatic proton of the pyrazole ring. | ||

| Phenyl Ring : Aromatic protons of the benzyl group. | ||

| LC-MS | Confirms molecular mass ( |

Biological Applications & Pharmacological Context

This molecule is a "privileged scaffold" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.

Kinase Inhibition (p38 MAPK / Src)

The aminopyrazole moiety mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase enzymes.

-

Mechanism: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate H-bond interaction with the kinase backbone residues.

-

Role of tert-butyl: Occupies the hydrophobic "gatekeeper" pocket or selectivity pocket, enhancing affinity and selectivity over other kinases.

Urea-Based Inhibitors

The 5-amino group is frequently derivatized into a urea linkage (reaction with isocyanates) to target the DFG-out conformation of kinases (Type II inhibitors).

Visualization: Pharmacophore Mapping

Caption: Pharmacophore interaction map of the aminopyrazole scaffold within a typical kinase binding pocket.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over extended periods.

-

Stability: Stable in solid form. Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis and handling.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16769290, this compound. PubChem.[2][3] [Link]

-

MDPI. (2025). Synthesis of Pyrazole-Based Benzenesulfonamides. Molbank. [Link]

Sources

The 1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine Scaffold: A Privileged Pharmacophore in Kinase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine core represents a pivotal pharmacophore scaffold in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, chemical characteristics, and, most critically, its role as a foundational element in the development of therapeutics targeting key signaling pathways implicated in inflammatory diseases and cancer. Drawing upon seminal research in the field, this document will delve into the structure-activity relationships (SAR) of its derivatives and provide detailed experimental protocols for its synthesis and biological evaluation, with a primary focus on its application in the inhibition of p38 mitogen-activated protein (MAP) kinase.

Introduction: The Pyrazole Nucleus as a Versatile Chemical Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry. Their unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established them as "privileged structures" in drug discovery.[1] The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, offering improved physicochemical properties such as solubility and metabolic profiles.[2] A multitude of approved drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib and kinase inhibitors like ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[1][3] The 5-aminopyrazole moiety, in particular, has emerged as a key pharmacophore for kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding site of these enzymes.[4][5]

This guide focuses specifically on the this compound scaffold, a key building block that has been instrumental in the development of a class of potent allosteric inhibitors of p38 MAP kinase.

Synthesis of the this compound Scaffold

The synthesis of 1-substituted 3-alkyl-1H-pyrazol-5-amines is a well-established process in organic chemistry. A robust and scalable method involves the condensation of a substituted hydrazine with a β-ketonitrile. The following protocol is adapted from a reliable procedure for a structurally similar compound and is expected to yield the target scaffold with high efficiency.[6]

Synthetic Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

Benzylhydrazine

-

4,4-Dimethyl-3-oxopentanenitrile (tert-butyl-β-ketonitrile)

-

Ethanol (absolute)

-

Hydrochloric acid (for salt formation if starting with hydrazine salt)

-

Sodium hydroxide (for neutralization if starting with hydrazine salt)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Benzylhydrazine Free Base (if starting from a salt): If using benzylhydrazine hydrochloride, dissolve it in water and neutralize with an equimolar amount of a suitable base (e.g., sodium hydroxide) to liberate the free base. Extract the benzylhydrazine into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1 equivalent) in absolute ethanol.

-

Addition of β-Ketonitrile: To the stirred solution, add 4,4-dimethyl-3-oxopentanenitrile (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The this compound Scaffold as a Pharmacophore for p38 MAP Kinase Inhibitors

The seminal work by Regan et al. (2002) identified the N-pyrazole, N'-aryl urea scaffold as a novel class of potent and selective inhibitors of p38 MAP kinase.[1] This research highlighted the critical role of the 3-tert-butyl group on the pyrazole ring for achieving high binding affinity.

The p38 MAP Kinase Signaling Pathway

p38 MAP kinase is a key enzyme in a signaling cascade that regulates cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for pyrazole-based inhibitors.

Mode of Inhibition and Key Molecular Interactions

Unlike many kinase inhibitors that compete with ATP for binding, derivatives of the this compound scaffold act as allosteric inhibitors. They bind to a region of the kinase that is distinct from the ATP-binding site, stabilizing a conformation of the enzyme that is incompatible with ATP binding.

The key to the high affinity of these inhibitors is the interaction of the 3-tert-butyl group with a specific lipophilic pocket on the p38 kinase. This hydrophobic interaction is a critical determinant of the scaffold's potency. The 5-amino group serves as a crucial anchor point for further derivatization, typically into a urea linkage, which forms essential hydrogen bonds with the kinase backbone.

Sources

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

History and discovery of N-benzyl pyrazole amine synthesis pathways

An In-depth Technical Guide to the History and Discovery of N-Benzyl Pyrazole Amine Synthesis Pathways

Abstract

The N-benzyl pyrazole amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive exploration of the synthetic evolution of these vital molecules, from the foundational discoveries of the pyrazole ring to the sophisticated, high-efficiency catalytic systems used today. We will dissect the key historical milestones, delve into the mechanistic underpinnings of classical and modern synthesis pathways, and provide field-proven protocols and comparative analyses. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and a practical guide to the synthesis of N-benzyl pyrazole amines.

Introduction: The Significance of the N-Benzyl Pyrazole Amine Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has captivated chemists for over a century.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold for interacting with biological targets.[1][5] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][6][7][8]

The introduction of an N-benzyl group and an amino functionality to this core structure creates the N-benzyl pyrazole amine motif. This specific arrangement often enhances potency and modulates pharmacokinetic properties, making it a highly sought-after framework in drug discovery. The synthetic accessibility of these compounds is therefore a critical factor in the development of new therapeutics.

Historical Context & Discovery: The Genesis of Pyrazole Chemistry

The journey into pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, who synthesized a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[3][6][9][10] This discovery laid the groundwork for what would become a vast field of heterocyclic chemistry. Shortly after, in 1889, Hans von Pechmann reported the first synthesis of the parent pyrazole ring itself from acetylene and diazomethane, while Eduard Buchner is also credited with its first synthesis in the same year.[3][6][10] These seminal works established the fundamental routes to the pyrazole core, upon which all subsequent functionalization, including N-benzylation, would be built.

Foundational Synthesis of the Pyrazole Core

Before an N-benzyl group can be introduced, the pyrazole heterocycle must first be constructed. The most enduring and fundamental approach remains the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

The Paal-Knorr Pyrazole Synthesis

The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry, is the most common method for creating the pyrazole ring.[1][11] The reaction involves the condensation of a 1,3-diketone with hydrazine or a substituted hydrazine. The reaction proceeds via a double condensation mechanism, where the hydrazine nitrogens act as nucleophiles, attacking the two carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[12][13]

The use of an unsymmetrical diketone can lead to a mixture of two regioisomers, which is a key consideration in experimental design.[3][11]

Diagram: Generalized Mechanism of the Paal-Knorr Pyrazole Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. rroij.com [rroij.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. royal-chem.com [royal-chem.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Biological targets associated with 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine analogs

[1]

Executive Summary

The molecule This compound represents a "privileged scaffold" in drug discovery, serving as a critical pharmacophore for Type II Kinase Inhibitors . While the free amine itself exhibits low potency, it functions as the anchoring core for high-affinity inhibitors targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and B-Raf pathways.

Its structural significance lies in the 3-tert-butyl group , which occupies the hydrophobic "gatekeeper" pocket of kinases, and the 5-amino group , which is almost invariably derivatized (e.g., into a urea or amide) to form hydrogen bonds with the conserved Glu-Asp (of the DFG motif) in the kinase activation loop.

Chemical Biology & SAR Analysis

The Pharmacophore

The this compound scaffold is defined by three distinct regions that dictate its Structure-Activity Relationship (SAR):

| Region | Chemical Feature | Biological Function |

| C3-Position | tert-Butyl group | Selectivity Filter: Bulky hydrophobic group that fills the ATP-binding pocket's "selectivity pocket" (often near the gatekeeper residue). Essential for potency against p38 MAPK and B-Raf. |

| N1-Position | Benzyl group | Solvent/Hydrophobic Interaction: In the 1-benzyl analog, this flexible group explores the solvent-exposed region or a secondary hydrophobic pocket. In approved drugs (e.g., Doramapimod), this is often a rigid aryl group (p-tolyl), suggesting the benzyl analog is a key SAR probe for flexibility vs. rigidity. |

| C5-Position | Primary Amine (-NH2) | Linker/H-Bond Donor: The reactive handle. In active inhibitors, this is derivatized to a urea moiety (e.g., -NH-CO-NH-Aryl) to bind the DFG-Aspartate and Glu-helix, locking the kinase in the inactive (DFG-out) conformation. |

Structural Comparison (Analogs)

The 1-benzyl analog is directly related to several clinical candidates:

-

Birb 796 (Doramapimod): 1-(p-tolyl)-3-tert-butyl-5-aminopyrazole urea. The benzyl group in our subject molecule is the flexible congener of the rigid p-tolyl group in Birb 796.

-

CDK2 Inhibitors: Pyrazole-based inhibitors where the N1 substituent dictates selectivity between CDK2 and GSK-3

.

Primary Biological Targets

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The primary and most well-validated target for this scaffold class is p38 MAPK (

-

Mechanism of Action: Type II Inhibition.

-

The tert-butyl group wedges into the hydrophobic pocket behind the gatekeeper residue (Thr106 in p38

). -

Derivatives (ureas) bind to the DFG motif (Asp168), forcing the activation loop into the "out" conformation, thereby preventing ATP binding and phosphorylation of downstream substrates like MAPKAPK2.

-

-

Therapeutic Relevance: Rheumatoid arthritis, COPD, and cytokine storm suppression (TNF-

inhibition).

B-Raf Kinase (V600E Mutant)

The 3-tert-butyl-5-aminopyrazole core is also a scaffold for B-Raf inhibitors.

-

Mechanism: Similar to p38, these compounds stabilize the inactive conformation of B-Raf. The tert-butyl group mimics the binding of the isoleucine/valine side chains found in other Raf inhibitors.

-

Relevance: Melanoma and colorectal cancer harboring the V600E mutation.

Secondary Targets (Off-Target Effects)

-

KDR (VEGFR2): Many p38 inhibitors with this core show cross-reactivity with VEGFR2 due to structural homology in the ATP-binding cleft.

-

Src Family Kinases: Depending on the N1-benzyl substitution pattern, inhibition of Lck or Src can occur.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention point of this compound derivatives.

Figure 1: The p38 MAPK signaling cascade. The pyrazole inhibitor blocks p38 activity, preventing downstream inflammatory cytokine production.

Experimental Protocols

Synthesis of this compound

This protocol yields the core scaffold required for further derivatization.

Reagents:

-

Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) [CAS: 59997-51-2][1]

-

Benzylhydrazine Dihydrochloride [CAS: 20570-96-1]

-

Ethanol (Absolute)

-

Hydrochloric Acid (Conc.)

Workflow:

-

Dissolution: Dissolve 10 mmol of Pivaloylacetonitrile in 20 mL of ethanol.

-

Addition: Add 10 mmol of Benzylhydrazine dihydrochloride.

-

Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Neutralize residue with 10% NaHCO3. Extract with Ethyl Acetate (3x).[2]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Yield: Typically 85–95%. Characterization: 1H NMR (DMSO-d6) should show a singlet for tert-butyl (~1.2 ppm) and the pyrazole-H (~5.3 ppm).

Synthesis Workflow Diagram

Figure 2: Synthetic route for the this compound scaffold.

In Vitro Kinase Inhibition Assay (FRET)

To validate biological activity (typically after urea derivatization), use a FRET-based assay (e.g., LanthaScreen).

-

Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

-

Reaction Mix: Combine:

-

Incubation: Incubate at Room Temperature for 1 hour.

-

Readout: Measure fluorescence ratio (Emission 665 nm / 520 nm) on a plate reader.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

-

Regan, J., et al. (2002).

MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link -

Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development, 4(4), 378-389. Link

-

Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link

-

LookChem. (n.d.). "Pivaloylacetonitrile CAS 59997-51-2 Data Sheet." Link

-

PubChem. (n.d.). "this compound Compound Summary." Link

Methodological & Application

Technical Application Note: High-Fidelity Regioselective Synthesis of 1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine . This specific scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and B-Raf kinase inhibitors used in oncology and anti-inflammatory therapeutics.

The synthesis of N-substituted aminopyrazoles often suffers from regiochemical ambiguity, yielding mixtures of 3-amino and 5-amino isomers. This protocol utilizes steric steering inherent in the tert-butyl group of the

Scientific Background & Retrosynthetic Logic

The Regioselectivity Challenge

The condensation of substituted hydrazines (

-

5-amino-1-R-3-alkylpyrazole (Target)

-

3-amino-1-R-5-alkylpyrazole (Undesired Isomer)

The regiochemistry is determined by the initial nucleophilic attack. The hydrazine molecule has two nucleophilic nitrogens: the substituted

Mechanism of Action: Steric Control

In this protocol, we leverage the steric bulk of the tert-butyl group on pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

-

Initial Attack: The unsubstituted

of benzylhydrazine is less sterically hindered and more nucleophilic than the benzyl-substituted nitrogen. It preferentially attacks the ketone carbonyl of the pivaloylacetonitrile. -

Steric Reinforcement: The bulky tert-butyl group adjacent to the ketone effectively blocks the approach of the bulkier

group, further suppressing the formation of the undesired isomer. -

Cyclization: Following the formation of the hydrazone intermediate, the internal

nitrogen attacks the nitrile carbon, leading to cyclization and formation of the 5-amino group.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the steric steering that favors the target isomer.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]

-

Precursor A: 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) [CAS: 59997-51-2]

-

Precursor B: Benzylhydrazine dihydrochloride [CAS: 20570-96-1]

-

Solvent: Ethanol (Absolute)

-

Base: Sodium Hydroxide (NaOH) or Triethylamine (

) -

Catalyst: Glacial Acetic Acid (Optional, for pH adjustment)

Step-by-Step Synthesis

Step 1: Preparation of Free Hydrazine Base

Note: Benzylhydrazine is often stored as a dihydrochloride salt for stability. It must be neutralized in situ.

-

Charge a 250 mL round-bottom flask (RBF) with Benzylhydrazine dihydrochloride (10.0 mmol, 1.95 g).

-

Add Ethanol (40 mL).

-

Add Triethylamine (22.0 mmol, 3.0 mL) dropwise at 0°C to neutralize the HCl. Stir for 15 minutes.

-

Observation: A white precipitate of Triethylamine Hydrochloride (

) will form. This does not interfere with the reaction but ensures the hydrazine is nucleophilic.

-

Step 2: Condensation Reaction

-

Add Pivaloylacetonitrile (10.0 mmol, 1.25 g) to the reaction mixture.

-

Equip the flask with a reflux condenser and a nitrogen inlet.[1]

-

Heat the mixture to Reflux (78°C) for 6–12 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting nitrile spot (

) should disappear, and a new fluorescent spot (

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

-

Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

The crude product often solidifies upon standing.

-

Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol , then slowly add Water until turbidity persists. Cool to 4°C overnight.

-

Filter the crystals and wash with cold hexanes to yield the pure product.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.[2]

Analytical Validation & Quality Control

To ensure the correct isomer has been isolated, Nuclear Overhauser Effect (NOE) NMR spectroscopy is required.

Distinguishing Isomers via NOE

| Feature | Target: 5-Amino-3-tert-butyl | Undesired: 3-Amino-5-tert-butyl |

| Structure | Benzyl at N1; tert-Butyl at C3 | Benzyl at N1; tert-Butyl at C5 |

| Proximity | Benzyl is far from tert-Butyl | Benzyl is adjacent to tert-Butyl |

| NOE Signal | NO enhancement between Benzyl | Strong enhancement between Benzyl |

| Amine Signal | Broad singlet at | Broad singlet at |

Expected Data Specifications

-

Yield: 75–85%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 98–102°C (Typical for similar analogs).

-

Mass Spec (ESI): Calculated

; Found

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of hydrazine salt. | Ensure stoichiometric base (2.2 eq of Et3N or NaOH) is used. |

| Oily Product | Residual solvent or impurities. | Triturate the oil with cold pentane or hexanes to induce crystallization. |

| Wrong Isomer | Reaction temperature too low (kinetic control failure). | Ensure vigorous reflux. The thermodynamic product (sterically less crowded 3-tBu) is favored at higher energy. |

References

-

Organic Syntheses Procedure for Aminopyrazoles: Pollock, P. M., Cole, K. P. (2021).[1] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 98, 403-418. This authoritative protocol details the general condensation of hydrazines with

-ketonitriles, providing the foundational methodology for this synthesis. -

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino-1-aryl-3-alkylpyrazoles". Journal of Organic Chemistry. Provides mechanistic insight into how steric bulk directs the formation of 3-alkyl isomers over 5-alkyl isomers.

-

General Pyrazole Chemistry & Biological Relevance: MDPI Molecules. (2022). "Synthesis of Aminopyrazoles and their Kinase Inhibitor Potential". Discusses the structural importance of the 1-benzyl-3-tert-butyl scaffold in drug discovery.

-

PubChem Compound Summary: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16769290, this compound.[3]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

Introduction: The Significance of Pyrazole Scaffolds and the Advent of Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The development of efficient and sustainable methods for the synthesis of functionalized pyrazoles is, therefore, a critical endeavor in drug discovery and development. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture through dielectric heating, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[3][4][5] This green chemistry approach minimizes energy consumption and often allows for the use of more environmentally benign solvents, or even solvent-free conditions.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine, a promising pyrazole derivative, from readily accessible starting materials.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a two-step sequence, culminating in a microwave-assisted cyclocondensation reaction.

Step 1: Synthesis of the Enaminonitrile Intermediate

The synthesis initiates with the preparation of the key intermediate, (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile. This is achieved through a two-stage process starting from 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile).

-

Formation of an Enaminone: Pivaloylacetonitrile is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as both a reagent and a dehydrating agent, leading to the formation of an enaminone, 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.

-

Transamination: The resulting enaminone is then subjected to a transamination reaction with benzylamine. The more nucleophilic benzylamine displaces the dimethylamino group to yield the desired (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile.

Step 2: Microwave-Assisted Cyclocondensation

The core of this protocol is the microwave-assisted cyclocondensation of the enaminonitrile intermediate with hydrazine hydrate. The proposed mechanism for this pyrazole ring formation is as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine hydrate attacks the electrophilic carbon of the nitrile group in the enaminonitrile.

-

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the imine carbon.

-

Aromatization: Subsequent elimination of ammonia and tautomerization leads to the formation of the stable, aromatic this compound.

The use of microwave irradiation is particularly advantageous in this cyclization step, as it rapidly provides the necessary activation energy for the reaction, leading to a significant reduction in reaction time and an increase in efficiency.[5]

Experimental Protocols

Part A: Synthesis of (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile (Intermediate)

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Benzylamine

-

Toluene

-

Ethanol

-

Hexane

Procedure:

-

Step 1: Formation of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile:

-

In a round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone.

-

-

Step 2: Synthesis of (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile:

-

Dissolve the crude enaminone from the previous step in ethanol.

-

Add benzylamine (1.1 eq) to the solution.

-

Reflux the mixture for 2-3 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile.

-

Part B: Microwave-Assisted Synthesis of this compound (Final Product)

Materials:

-

(E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile

-

Hydrazine hydrate

-

Ethanol

-

Deionized water

Safety Precaution: Microwave-assisted reactions in sealed vessels generate high pressures and temperatures. Use only a dedicated microwave reactor designed for organic synthesis with appropriate pressure and temperature monitoring.[6][7] Do not use a domestic microwave oven.[6]

Procedure:

-

Reaction Setup:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, add (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile (1.0 eq).

-

Add ethanol as the solvent.

-

Add hydrazine hydrate (1.5 eq).

-

Seal the vial with a Teflon septum and an aluminum crimp cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of a single-mode microwave reactor.

-

Set the reaction temperature to 120 °C, the microwave power to a maximum of 150 W, and the reaction time to 15 minutes.

-

Initiate the microwave irradiation with stirring.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system before carefully opening.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

-

Add deionized water to the residue to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Data Presentation

| Parameter | Value |

| Starting Material | (E)-4,4-dimethyl-3-(benzylideneamino)pent-2-enenitrile |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Microwave Power | 150 W (max) |

| Temperature | 120 °C |

| Reaction Time | 15 minutes |

| Expected Yield | High |

| Product | This compound |

Characterization of this compound

The structure of the synthesized compound should be confirmed by standard analytical techniques. While specific experimental data for this exact molecule is not widely available, the following are expected characteristic signals based on similar structures:

-

¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.3 ppm), the methylene protons of the benzyl group (singlet, ~5.1 ppm), the pyrazole ring proton (singlet, ~5.5-6.0 ppm), and the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm). The amine protons will likely appear as a broad singlet.

-

¹³C NMR: Expect signals for the carbons of the tert-butyl group, the methylene carbon of the benzyl group, the carbons of the pyrazole ring, and the aromatic carbons of the benzyl group.

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₉N₃, MW: 229.32 g/mol ). The predicted monoisotopic mass is 229.1579 Da.[8]

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note details a rapid, efficient, and scalable microwave-assisted protocol for the synthesis of this compound. By leveraging the benefits of microwave irradiation, this method significantly reduces reaction times compared to conventional heating, aligning with the principles of green chemistry. The described protocol provides a solid foundation for researchers and drug development professionals to access this and similar pyrazole derivatives for further investigation and application in medicinal chemistry.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Retrieved February 20, 2026, from [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved February 20, 2026, from [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). Retrieved February 20, 2026, from [Link]

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). Retrieved February 20, 2026, from [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

This compound - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018, May 28). Retrieved February 20, 2026, from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Retrieved February 20, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved February 20, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved February 20, 2026, from [Link]

-

6 - Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C14H19N3) [pubchemlite.lcsb.uni.lu]

- 6. Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Application Note: Synthesis of Kinase Inhibitors using 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

[2][3]

Strategic Significance & Mechanism

The this compound scaffold is a "privileged structure" in kinase drug discovery.[2][3] Its efficacy stems from its ability to stabilize the DFG-out conformation of protein kinases (Type II inhibition).[3]

-

3-tert-Butyl Group: Occupies the hydrophobic "gatekeeper" pocket, providing high affinity and selectivity over kinases with smaller gatekeeper residues.[2][3]

-

1-Benzyl Group: Projects into the solvent-exposed region or interacts with the allosteric hydrophobic shelf created when the activation loop (DFG motif) flips outward.[2][3]

-

5-Amino Group: Serves as the nucleophilic "warhead" anchor.[2][3] It is almost exclusively derivatized into a diaryl urea or amide , which forms a critical hydrogen-bond network with the Glu-Asp pair in the kinase hinge region.[3]

Experimental Workflow Diagram

The following flow chart illustrates the convergent synthesis of the inhibitor, starting from raw nitrile precursors to the final urea-linked bioactive molecule.

Caption: Convergent synthetic route from nitrile condensation to urea-linked Type II kinase inhibitor.[1][2][3]

Protocol A: Synthesis of the Scaffold

Target: this compound Rationale: This step utilizes a Knorr-type pyrazole synthesis.[2][3] We employ benzylhydrazine dihydrochloride rather than the free base to prevent oxidation and ensure accurate stoichiometry.

Materials

-

Reactant A: 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) [CAS: 59997-51-2][1][2][3]

-

Reactant B: Benzylhydrazine dihydrochloride [CAS: 20570-96-1][1][2][3]

Step-by-Step Methodology

-

Neutralization: In a 250 mL round-bottom flask, dissolve Benzylhydrazine dihydrochloride (10.0 mmol) in Ethanol (20 mL). Add NaOH (20.0 mmol, dissolved in minimal water) dropwise at 0°C to liberate the free hydrazine in situ. Note: The solution will turn slightly cloudy due to NaCl formation.[3]

-

Addition: Add Pivaloylacetonitrile (10.0 mmol) in one portion.

-

Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexanes).[3] The starting nitrile spot will disappear, and a lower Rf fluorescent spot (the aminopyrazole) will appear.

-

-

Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.[1][3]

-

Isolation: Pour the residue into ice-cold water (50 mL). The product typically oils out or precipitates.[1]

-

Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to yield off-white crystals.[2][3]

Key Data Points for Validation:

| Parameter | Expected Value | Notes |

|---|---|---|

| Yield | 75–85% | Lower yields indicate incomplete cyclization.[2][3] |

| 1H NMR (CDCl3) | δ 1.30 (s, 9H, t-Butyl) | Distinctive singlet.[1][2][3] |

| 1H NMR (CDCl3) | δ 5.20 (s, 2H, Benzyl CH2) | Diagnostic shift for N-alkylation.[1][2][3] |

| 1H NMR (CDCl3) | δ 5.50 (s, 1H, Pyrazole-H) | The C4 proton.[1][2][3] |

Protocol B: Urea Coupling (Inhibitor Formation)

Target: 1-benzyl-3-(tert-butyl)-N-(aryl)-1H-pyrazole-5-urea derivative Rationale: The formation of the urea linkage is the definitive step in creating p38/Raf inhibitors.[2][3] Isocyanates are used here for their high reactivity and atom economy (no byproducts other than the urea).[1][2][3]

Materials

-

Electrophile: 1-Isocyanatonaphthalene (for p38 potency) or Phenyl Isocyanate.[2][3]

-

Catalyst: None usually required; Triethylamine (TEA) if the amine salt is used.[1][2][3]

Step-by-Step Methodology

-

Preparation: Dissolve the aminopyrazole (1.0 eq) in anhydrous DCM (0.1 M concentration) in a dry flask under Nitrogen atmosphere.

-

Coupling: Add the isocyanate (1.1 eq) dropwise via syringe at Room Temperature (25°C) .

-

Reaction: Stir for 12–18 hours.

-

Workup (Precipitation Method):

-

Alternative Workup (If soluble): If no precipitate forms, concentrate the reaction and purify via Flash Chromatography (SiO2, Gradient 0-5% MeOH in DCM).

Quality Control & Troubleshooting

Analytical Signatures

-

LCMS: Expect a molecular ion of [M+H]+ corresponding to Scaffold MW + Isocyanate MW.[1][2][3]

-

1H NMR (DMSO-d6): The Urea formation is confirmed by the appearance of two downfield singlets (exchangeable with D2O) between δ 8.5 – 9.5 ppm (N-H protons).[1][2][3]

Common Pitfalls

-

Regioisomers: While the 1-benzyl group locks the N1 position, ensure the starting hydrazine was mono-substituted.[2][3] Using free hydrazine followed by benzylation often yields a mixture of N1/N2 isomers.[3] Protocol A (using Benzylhydrazine) avoids this. [1][3]

-

Hygroscopicity: The aminopyrazole can be hygroscopic.[2] Dry thoroughly before the isocyanate coupling to prevent the isocyanate from reacting with water to form symmetric urea byproducts (e.g., dinaphthylurea).[1]

References

-

Vertex Pharmaceuticals. (2010).[1][2][3] 5-Amino-pyrazoles as potent and selective p38α inhibitors.[3][4][5] PubMed.[2][3][6] Link

-

Organic Syntheses. (2013).[2][3] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.[2][3][7][8] Org.[2][3][5][6] Synth. 2013, 90, 316-326.[2] (Methodology adapted for Benzyl analog).[2][3] Link[2][3]

-

Boehringer Ingelheim. (2002).[1][2][3] Structure-based design of BIRB 796, a potent p38 MAP kinase inhibitor.[2][3] Nature Structural Biology.[2][3] (Mechanistic basis for t-butyl/urea scaffold). Link

-

MDPI. (2016).[1][2][3] Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.[2][3] Link

-

Regan, J. et al. (2002).[2] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[2][3] Journal of Medicinal Chemistry.[2][3][5] Link[2][3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving reaction yield of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine synthesis

Technical Support Guide: Synthesis of 1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine

Welcome to the Heterocyclic Chemistry Application Center

Role: Senior Application Scientist Subject: Optimization of Aminopyrazole Synthesis (Batch Code: AP-3TB-BNZ)

You are accessing this guide because you are likely encountering low yields (<50%), regioselectivity issues, or purification difficulties in the synthesis of This compound . This intermediate is a critical scaffold for p38 MAP kinase inhibitors and various heterocyclic pharmaceuticals.

This guide moves beyond standard literature procedures to address the "hidden" variables that determine success in the lab.

Part 1: The Chemistry & Regiocontrol Strategy

The synthesis relies on the condensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with benzylhydrazine . While theoretically simple, the steric bulk of the tert-butyl group and the amphoteric nature of the hydrazine salt create specific failure modes.

The Reaction Mechanism & Regioselectivity

To obtain the 5-amine (Target) rather than the 3-amine (Impurity), the reaction must proceed via Pathway A (see diagram below). The terminal nitrogen (

-

The Challenge: The tert-butyl ketone is sterically hindered.

-

The Solution: Acid catalysis is often required to activate the ketone, but too much acid protonates the hydrazine, killing nucleophilicity. A buffered pH (4–5) or thermal driving in protic solvents is essential.

Figure 1: Mechanistic bifurcation. Pathway A is favored by reflux in ethanol/toluene, driving the initial attack on the hindered ketone.

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the 5-amine isomer and handle the hydrazine salt effectively.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Pivaloylacetonitrile | 1.0 | Electrophile | Ensure purity >95%; impurities cause oiling. |

| Benzylhydrazine·2HCl | 1.1 | Nucleophile | The dihydrochloride salt is stable but must be neutralized. |

| Sodium Ethoxide (21% in EtOH) | 2.2 | Base | Neutralizes the HCl salt to release free hydrazine. |

| Ethanol (Absolute) | Solvent | Vol (10x) | High boiling point allows thermodynamic control. |

Step-by-Step Procedure

1. Free Base Generation (Critical Step)

-

Why: Benzylhydrazine is often sold as a dihydrochloride salt. It will not react until neutralized.

-

Action: In the reaction vessel, suspend Benzylhydrazine·2HCl in Ethanol. Add Sodium Ethoxide dropwise at 0°C. Stir for 30 mins.

-

Check: The solution should be slightly basic (pH 8-9). If too acidic, the hydrazine is protonated (inactive). If too basic, you risk nitrile hydrolysis.

2. Addition & Reflux

-

Add Pivaloylacetonitrile in one portion.

-

Heat to vigorous reflux (78°C) for 12–16 hours.

-

Process Tip: Monitor by TLC (50% EtOAc/Hexane). The starting nitrile (

) should disappear. A new polar spot (

3. Workup (Phase Separation)

-

Cool to room temperature.[2]

-

Evaporation: Remove ethanol under reduced pressure. Do not distill to dryness; leave a viscous oil.

-

Partition: Dissolve the residue in Ethyl Acetate and wash with water (

) to remove NaCl and unreacted hydrazine salts. -

Drying: Dry organic layer over

.[2]

4. Crystallization (The "Yield Saver")

-

Many users report obtaining an "orange oil." This is usually due to residual solvent or regioisomers preventing the lattice from forming.

-

Protocol: Dissolve the crude oil in a minimum amount of hot Toluene . Add Heptane dropwise until cloudy. Let stand at 4°C overnight.

-

Alternative: Trituration with cold diethyl ether can induce precipitation.

Part 3: Troubleshooting Center (FAQ)

Q1: My yield is consistently low (<30%). What is going wrong?

Diagnosis: This is often due to incomplete cyclization or water retention .

-

Explanation: The formation of the hydrazone (Step 1) releases water. Since the reaction is an equilibrium, water can push it backward.

-

Fix: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water during reflux. This drives the equilibrium toward the product.

Q2: I isolated a solid, but the Melting Point is off (Target: ~105-108°C).

Diagnosis: You likely have the 3-amino isomer or trapped solvent.

-

Test: Run a NOESY NMR.

-

5-amine (Target): Strong NOE correlation between the tert-butyl protons and the pyrazole C4-H.

-

3-amine (Impurity): Weak or no correlation between tert-butyl and C4-H (due to distance).

-

-

Fix: Recrystallize from Ethanol/Water (1:1) . The 5-amine is generally less soluble in aqueous mixtures than the 3-amine.

Q3: The reaction mixture turned black/tarry.

Diagnosis: Oxidative decomposition of benzylhydrazine.

-

Cause: Hydrazines are sensitive to air oxidation, especially at high temperatures and basic pH.

-

Fix: Sparge the reaction solvent with Nitrogen/Argon for 15 minutes before heating and maintain an inert atmosphere throughout the reflux.

Part 4: Diagnostic Workflow

Use this decision tree to resolve issues with your current batch.

Figure 2: Troubleshooting logic for aminopyrazole synthesis failures.

References

-

Aggarwal, R., et al. (2011).[3] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

-

Roberts, S. W., & Faul, M. (2013). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 90, 12. (Provides analogous salt neutralization protocols).

-

Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems. (Discusses regioselectivity mechanisms).

-

Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

Sources

Preventing oxidation of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine during storage

Welcome to the technical support center for 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and storage of this compound, with a specific focus on preventing its oxidation.

Introduction

This compound is a versatile intermediate in medicinal chemistry and materials science.[1][2][3] However, its primary amine functionality attached to the pyrazole ring makes it susceptible to oxidative degradation, which can compromise experimental outcomes and the integrity of research. This guide offers expert advice and practical protocols to ensure the long-term stability and purity of your samples.

Troubleshooting Guide: Degradation and Oxidation Issues

This section addresses common problems encountered during the storage and handling of this compound.

Issue 1: Visible Color Change of the Compound (e.g., from off-white to yellow/brown)

-

Question: My initially off-white solid of this compound has turned yellow or brown during storage. What is causing this, and is the material still usable?

-

Answer: A visible color change is a primary indicator of chemical degradation, most likely due to oxidation. The aromatic amine group is susceptible to air oxidation, which can lead to the formation of colored impurities, such as azo compounds.[4] While minor discoloration might not significantly affect some applications, it is a clear sign of impurity. For sensitive downstream applications, such as catalysis or pharmaceutical synthesis, using the discolored material is not recommended without purification and re-characterization.

Issue 2: Inconsistent or Poor Results in Subsequent Reactions

-

Question: I am observing lower yields and the formation of unexpected byproducts in reactions using a previously reliable batch of this compound. Could this be related to storage?

-

Answer: Absolutely. Oxidative degradation of the starting material can introduce reactive impurities that interfere with your reaction. These impurities can compete in the reaction, chelate catalysts, or lead to the formation of complex side products, all of which will negatively impact your yield and purity. It is crucial to use fresh or properly stored material to ensure reproducible results.

Frequently Asked Questions (FAQs)

Storage and Handling

-

Question: What are the optimal storage conditions for this compound to prevent oxidation?

-

Answer: To minimize oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[5][6] It is also sensitive to light and should be kept in a dark place.[6][7] For long-term storage, refrigeration (2-8°C) is recommended.[6][8] The container should be tightly sealed to prevent exposure to air and moisture.[9]

-

Question: Can I store the compound in a standard screw-cap vial in a desiccator?

-

Answer: While a desiccator will protect against moisture, it does not protect against atmospheric oxygen. For short-term storage, this may be adequate if the vial is well-sealed. However, for long-term stability, storage under an inert atmosphere is strongly advised.[10]

-

Question: How should I handle the compound when weighing and preparing solutions?

-

Answer: To minimize exposure to air, it is best to handle the solid in a glovebox or under a stream of inert gas. If this is not possible, work quickly and minimize the time the container is open to the atmosphere. Use dry, clean glassware and solvents to prevent moisture-related degradation.

Use of Antioxidants

-

Question: Is it advisable to add an antioxidant to solutions of this compound?

-

Answer: For solutions that will be stored for an extended period, the addition of an antioxidant can be beneficial. Aromatic amine antioxidants or hindered phenols are effective radical scavengers that can interrupt the auto-oxidation process.[11][12][13] However, the choice of antioxidant must be compatible with your downstream application and easily removable if necessary.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

-

Place the solid compound in a clean, dry amber glass vial suitable for sealing.

-

Transfer the vial into a glovebox with an inert atmosphere (argon or nitrogen).

-

Backfill the vial with the inert gas and securely seal it with a cap containing a PTFE/elastomer liner.[10]

-

For added protection, wrap the sealed vial with Parafilm®.

Protocol 2: Aliquoting and Handling for Daily Use

-

If you have a large batch, it is best to aliquot the compound into smaller, single-use vials under an inert atmosphere.

-

When you need to use the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture on the cold solid.[5]

-

If a glovebox is unavailable, you can use a Schlenk line to handle the compound under a positive pressure of inert gas.[5]

-

Quickly weigh the desired amount and immediately reseal the vial, purging with inert gas before closing if possible.

Data and Visualization

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of degradation reactions.[6][8] |

| Light | Amber Vial / Dark Location | Protects against light-induced degradation.[6][7] |

| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture.[9] |

Diagram 1: Potential Oxidation Pathway

This diagram illustrates a simplified potential oxidation pathway for an aminopyrazole, leading to the formation of colored azo compounds.

Caption: Simplified potential oxidation pathway of this compound.

Diagram 2: Troubleshooting Workflow for Compound Degradation

This workflow provides a logical sequence of steps to diagnose and address potential degradation of your compound.

Caption: Decision workflow for troubleshooting suspected degradation of the compound.

References

-

Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved from [Link]

-

Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 30). Retrieved from [Link]

-

Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

-

Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024, March 31). Retrieved from [Link]

-

Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC. (n.d.). Retrieved from [Link]

-

Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions - STLE. (n.d.). Retrieved from [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (n.d.). Retrieved from [Link]

-

Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines - Czech Journal of Food Sciences. (2013). Retrieved from [Link]

-

3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. (n.d.). Retrieved from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved from [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. guidechem.com [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. web.mit.edu [web.mit.edu]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

A Comparative Analysis of Structural Influences on Fragmentation Pathways

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our work in drug discovery and development. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not just the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine, a compound of interest within the broader class of substituted pyrazoles known for their diverse biological activities.

In the absence of a published spectrum for this specific molecule, this guide will deconstruct the compound into its core structural motifs. By leveraging established fragmentation principles and comparing them with data from structurally related compounds, we will build a predictive framework for its fragmentation. This approach not only serves as a practical guide for researchers working with this or similar molecules but also illustrates the causal logic behind mass spectral fragmentation.

Section 1: The Architecture of Fragmentation - Key Structural Motifs

The fragmentation of this compound under EI-MS is governed by the interplay of its three primary structural components: the N-benzyl group, the tert-butyl group, and the aminopyrazole core. Each of these moieties has well-documented fragmentation behaviors that will contribute to the final mass spectrum.

-

The N-Benzyl Group: This is perhaps the most influential fragment-directing group in the molecule. The bond between the benzylic carbon and the pyrazole nitrogen is prone to cleavage, leading to the formation of a highly stabilized benzyl cation. This cation frequently rearranges to the even more stable tropylium ion (C₇H₇⁺), which is often the base peak in the spectra of benzyl-containing compounds.[1]

-

The tert-Butyl Group: As a bulky alkyl group, the tert-butyl substituent influences fragmentation through the stability of the carbocations it can form. The primary fragmentation pathways for a tert-butyl group are the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the cleavage of the C-C bond to produce a tert-butyl cation (C₄H₉⁺).[2] The observation of a significant M-15 peak is a strong indicator of a tert-butyl or isopropyl group.[3]

-

The Aminopyrazole Core: The pyrazole ring itself is an aromatic heterocycle, which lends stability to the molecular ion. However, upon ionization, it can undergo characteristic ring fragmentation. Common pathways include the expulsion of a stable nitrogen molecule (N₂) or the loss of hydrogen cyanide (HCN).[4] The position of the substituents and the presence of the amino group will modulate the specific fragmentation routes of the heterocyclic core.[4][5]

Section 2: Predicted Fragmentation Pathways

Based on the influence of these key motifs, we can predict several major fragmentation pathways for the molecular ion (M⁺•) of this compound (Molecular Weight: 243.35).

Pathway A: Benzylic C-N Cleavage (The Tropylium Ion Formation)

This is anticipated to be a dominant fragmentation route due to the exceptional stability of the resulting cation. The cleavage of the N1-CH₂ bond results in the formation of the benzyl cation, which rapidly rearranges to the tropylium ion.

-

Mechanism: Homolytic cleavage of the N-CH₂ bond.

-

Key Fragment: m/z 91 (C₇H₇⁺), the tropylium ion. This peak is often the base peak in the mass spectra of N-benzyl compounds.[1]

-

Neutral Loss: A radical corresponding to the 3-tert-butyl-1H-pyrazol-5-amine portion of the molecule (m/z 152).

Pathway B: Fragmentation of the tert-Butyl Group

The tert-butyl group provides two likely fragmentation channels originating from the molecular ion.

-

Mechanism 1: α-Cleavage with Methyl Loss: The loss of a methyl radical (•CH₃) from the molecular ion.

-

Key Fragment: m/z 228 (M-15). This results in a resonance-stabilized tertiary carbocation, a highly favorable fragmentation. This pathway is well-documented for tert-butyl substituted pyrazoles.[3]

-

Mechanism 2: Formation of tert-Butyl Cation: Cleavage of the bond between the pyrazole ring and the tert-butyl group.

-

Key Fragment: m/z 57 (C₄H₉⁺). This corresponds to the stable tert-butyl cation.

Pathway C: Pyrazole Ring Fragmentation

After the initial, more favorable cleavages, the pyrazole ring itself or larger fragments containing the ring may break apart.

-

Mechanism: Complex rearrangements and cleavages within the heterocyclic core.

-

Key Fragments:

-

Loss of HCN (m/z 27) from various fragments. For instance, the M-15 fragment (m/z 228) could lose HCN to yield a fragment at m/z 201.

-

Loss of N₂ (m/z 28). This is a characteristic fragmentation for many nitrogen-containing heterocycles.[4]

-

Section 3: Integrated Fragmentation Map and Predicted Spectrum

The interplay of these pathways can be visualized as a comprehensive fragmentation map. The expected relative abundances are based on the general principles of ion stability (e.g., tropylium > tertiary carbocation).

Caption: Predicted major fragmentation pathways for this compound.

Table 1: Summary of Predicted Key Fragment Ions

| m/z | Proposed Ion Structure | Pathway Origin | Predicted Relative Abundance |

| 243 | Molecular Ion [M]⁺• | - | Low to Medium |

| 228 | [M - CH₃]⁺ | Pathway B | Medium to High |

| 91 | Tropylium Ion [C₇H₇]⁺ | Pathway A | High (Likely Base Peak) |

| 77 | Phenyl Ion [C₆H₅]⁺ | From Tropylium | Low to Medium |

| 57 | tert-Butyl Cation [C₄H₉]⁺ | Pathway B | Medium |

| 201 | [M - CH₃ - HCN]⁺ | Pathway C | Low |

Section 4: Comparison with Alternative Structures (A Predictive Analysis)

To further understand the role of each substituent, we can predict how the fragmentation would differ in closely related, alternative structures.

-

Alternative 1: 1-Phenyl-3-tert-butyl-1H-pyrazol-5-amine: Replacing the benzyl group with a phenyl group would eliminate the possibility of forming the highly stable tropylium ion. The N-phenyl bond is stronger than an N-benzyl bond. Consequently, we would predict a more abundant molecular ion peak. The primary fragmentation would likely involve the tert-butyl group (loss of •CH₃ to give m/z 200) or cleavage of the N-phenyl bond to produce a phenyl cation at m/z 77.

-

Alternative 2: 1-Benzyl-3-isopropyl-1H-pyrazol-5-amine: Replacing the tert-butyl group with an isopropyl group would still allow for the loss of a methyl radical (M-15, m/z 214), but the resulting secondary carbocation is less stable than the tertiary carbocation in the target molecule. Therefore, the peak at m/z 214 would likely be less intense than the m/z 228 peak for our primary compound. The formation of the tropylium ion (m/z 91) would remain a major pathway and could become even more dominant relative to the alkyl fragmentation.

Section 5: Experimental Protocol for Verification

To validate these predictions, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data acquisition.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an EI source and a quadrupole mass analyzer.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to a working concentration of 10 µg/mL.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (to maximize sensitivity for a pure compound).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and producing reproducible fragmentation).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum to identify the molecular ion and major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

-

Caption: Experimental workflow for acquiring the mass spectrum of the target compound.

Conclusion

This guide provides a comprehensive, predictive framework for the mass spectral fragmentation of this compound. By systematically analyzing the fragmentation tendencies of its constituent parts—the N-benzyl, tert-butyl, and aminopyrazole moieties—we have established a logical and scientifically grounded hypothesis of its mass spectrum. The dominant predicted pathways involve the formation of the tropylium ion (m/z 91) and the loss of a methyl radical from the tert-butyl group (m/z 228). This predictive methodology is a powerful tool for any researcher faced with the structural characterization of novel compounds, providing a rational basis for interpreting experimental data and confirming molecular structures.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]

-